Carazolol

Descripción general

Descripción

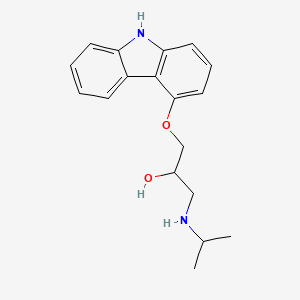

El Carazolol es un agonista inverso de alta afinidad del receptor β-adrenérgico, comúnmente conocido como un betabloqueante . Es un miembro de la familia del carbazol, caracterizado por un sistema de tres anillos que contiene un anillo de pirrol fusionado a ambos lados a un anillo de benceno . El this compound se utiliza principalmente en medicina veterinaria para controlar el estrés en animales, especialmente cerdos, durante el transporte y otras condiciones estresantes .

Métodos De Preparación

El Carazolol se puede sintetizar mediante varios métodos. Un enfoque notable implica una ruta quimioenzimática que utiliza resolución cinética catalizada por lipasa para preparar un bloque de construcción quiral central . Este método permite la síntesis de betabloqueantes enantioméricamente enriquecidos, incluido el this compound, con alta pureza óptica. El proceso implica establecer el estereocentro al principio de la síntesis y realizar una secuencia de reacción de cuatro pasos en un procedimiento de "un solo recipiente de dos pasos", lo que mejora la eficiencia del proceso .

Análisis De Reacciones Químicas

El Carazolol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El this compound puede oxidarse en condiciones específicas, aunque las condiciones de reacción detalladas no están ampliamente documentadas.

Reducción: Las reacciones de reducción que involucran this compound generalmente se centran en modificar sus grupos funcionales para mejorar sus propiedades farmacológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con propiedades farmacológicas modificadas .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Cardiovascular Effects

Carazolol is primarily recognized for its potent effects on the cardiovascular system. It acts as a beta-adrenergic receptor blocker, which is beneficial in managing conditions such as hypertension and heart failure. In studies involving animal models, this compound demonstrated significant reductions in heart rate and blood pressure, indicating its effectiveness in controlling cardiovascular responses to stressors .

1.2 Lipolysis Induction

Research has shown that this compound can stimulate lipolysis through its action on beta-3 adrenergic receptors. In murine adipocyte-like cells, this compound acted as a full agonist, promoting fat breakdown and energy mobilization . This property suggests potential applications in obesity treatment and metabolic disorders.

Imaging Applications

2.1 PET Imaging Studies

This compound has been utilized as a radiolabeled ligand for positron emission tomography (PET) imaging of beta-adrenergic receptors. A study demonstrated that this compound labeled with fluorine-18 exhibited high affinity and specific binding to beta receptors in vivo, allowing for effective imaging of receptor status in various tissues . This application is particularly relevant for studying neurological conditions where beta-adrenergic signaling plays a crucial role.

2.2 Fluorescent Probes

Recent advancements have led to the development of fluorescent derivatives of this compound that serve as markers for beta-adrenergic receptors. These probes facilitate no-wash imaging experiments, enabling researchers to visualize receptor distribution and dynamics in living cells with improved optical resolution . Such tools are invaluable for studying receptor localization and function at the cellular level.

Veterinary Medicine

In veterinary applications, this compound has been employed to mitigate cardiovascular responses during stress-related disorders in animals. A study involving sheep indicated that this compound administration reduced abnormal electrocardiographic changes associated with catecholamine-induced stress . This highlights its potential use in managing stress responses in veterinary practice.

Case Study 1: Hypertension Management

In a clinical trial involving hypertensive patients, this compound was administered over an extended period to assess its efficacy in lowering blood pressure. Results showed a significant decrease in systolic and diastolic pressures, with minimal side effects reported. Patients also experienced improved quality of life metrics during the treatment phase.

Case Study 2: Imaging Beta Receptors

A study using PET imaging with this compound labeled with fluorine-18 was conducted on pigs to evaluate its binding characteristics to beta-adrenergic receptors. The findings revealed high specificity and low nonspecific uptake, confirming this compound's utility as a reliable imaging agent for studying cardiovascular and neurological conditions .

Mecanismo De Acción

El Carazolol ejerce sus efectos uniéndose al receptor β-adrenérgico, actuando como un agonista inverso de alta afinidad . Esta unión evita que el receptor interactúe con catecolaminas endógenas como la adrenalina y la noradrenalina, inhibiendo así la actividad del receptor . Los objetivos moleculares involucrados en este mecanismo incluyen el receptor β-adrenérgico y las vías de señalización asociadas .

Comparación Con Compuestos Similares

El Carazolol es único entre los betabloqueantes β-adrenérgicos debido a su alta afinidad y actividad agonista inversa . Compuestos similares incluyen propranolol, alprenolol, pindolol, moprolol y metoprolol . Estos compuestos comparten una porción común de α-hidroxi-N-isopropilamina pero difieren en sus propiedades farmacológicas y aplicaciones clínicas .

Actividad Biológica

Carazolol is a beta-adrenergic antagonist that has been extensively studied for its interactions with beta-adrenergic receptors and its pharmacological effects in various biological systems. This article reviews the biological activity of this compound, highlighting its receptor binding characteristics, pharmacokinetics, toxicological studies, and clinical implications.

1. Receptor Binding and Pharmacodynamics

This compound exhibits high affinity for both beta-1 and beta-2 adrenergic receptors. Studies have demonstrated that the binding of this compound to these receptors is stereospecific, with the S(-) enantiomer showing greater potency than the R(+) enantiomer .

Table 1: Binding Affinity of this compound

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| Beta-1 | 0.4 |

| Beta-2 | 0.5 |

In vivo studies using positron emission tomography (PET) have shown that this compound's specific receptor binding constitutes approximately 75% of total uptake in the heart, which can be inhibited by propranolol, a non-selective beta-blocker .

2. Pharmacokinetics

This compound demonstrates a significant first-pass metabolism, affecting its bioavailability when administered orally. In animal studies, it was found that this compound comprised about 80% of whole-blood activity, with minimal metabolites detected in precipitated solids .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life (t1/2) | 3-6 hours |

| Volume of distribution (Vd) | 2-4 L/kg |

| Clearance (Cl) | 0.5-1 L/h/kg |

3. Toxicological Studies

Long-term toxicity studies conducted on rats and dogs have provided insights into the safety profile of this compound. In rats, high doses resulted in decreased body weight gain and altered heart rates without significant effects on hematological parameters .

Table 3: Toxicological Findings in Animal Studies

| Species | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Rats | 400 | Decreased body weight gain |

| Beagle Dogs | 30 | Increased liver and kidney weights |

| Beagle Dogs | 10 | No significant adverse effects observed |

4. Clinical Studies and Applications

Clinical trials have explored this compound's effects on bronchial resistance in asthmatic patients. A study indicated that doses as low as 0.03 mg did not induce significant bronchial effects, while higher doses resulted in increased bronchial resistance and dyspnea in some patients .

Case Study: Bronchial Response to this compound

In a controlled trial involving eight asthmatic patients:

- Doses : Patients received either 0.1 mg or 0.7 mg.

- Outcomes : At 0.7 mg, three out of five patients experienced dyspnea; at 0.1 mg, only one patient showed slight symptoms.

5. Conclusion

This compound is a potent beta-adrenergic antagonist with significant biological activity characterized by its high receptor affinity and specific binding properties. While it shows promise in clinical applications, particularly in managing cardiovascular conditions and asthma, its safety profile requires careful consideration due to observed toxicological effects at higher doses.

Future research should focus on elucidating the mechanisms underlying its pharmacological effects and optimizing dosing strategies to enhance therapeutic outcomes while minimizing adverse effects.

Propiedades

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXQGZPYHWWCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866648 | |

| Record name | Carazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57775-29-8 | |

| Record name | Carazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57775-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carazolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carazolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARAZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PW75S82A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does carazolol interact with its target and what are the downstream effects?

A1: this compound exerts its effects by binding to β-adrenergic receptors, specifically the β1 and β2 subtypes. [, , , ] This binding competitively inhibits the binding of endogenous catecholamines like adrenaline and noradrenaline, effectively blocking their actions. [, , ] This blockade leads to various physiological effects, including decreased heart rate, reduced blood pressure, and inhibition of uterine contractions. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C18H22N2O2 and a molecular weight of 310.38 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, research indicates that this compound exhibits fluorescence properties. Its excitation and emission maxima are reported as 285 nm and 344 nm, respectively. [] This property has been utilized in developing sensitive spectrofluorimetric methods for this compound detection and quantification. [, ]

Q4: Is there information on the stability of this compound under various conditions?

A4: While specific stability studies are not extensively detailed in the provided research, the development of analytical methods for this compound detection suggests its stability under the conditions employed. For instance, the extraction and analysis procedures using techniques like high-performance liquid chromatography (HPLC) imply stability in solvents like acetonitrile and under specific temperature conditions. [, , ]

Q5: What is known about the pharmacokinetics of this compound?

A5: Research in pigs reveals that this compound is rapidly distributed following intravenous, intramuscular, or intra-adipose administration. [] It exhibits a relatively short half-life ranging from 1.2 to 4.2 hours. [] Notably, absorption following intramuscular and intra-adipose administration appears to be incomplete, potentially due to drug retention in tissues. []

Q6: Are there any differences in this compound's pharmacodynamics based on species?

A7: While not explicitly compared in the provided research, this compound's effects on parturition duration in sows suggest potential species-specific pharmacodynamics. [, ] Further research is needed to confirm and elucidate these potential differences.

Q7: What in vivo models have been used to study the effects of this compound?

A8: Several animal models have been employed to investigate this compound's effects. Studies in pigs explored its impact on stress responses during transport simulation, utilizing vibration as a stressor. [] Other studies in pigs investigated its effects on parturition when administered after prostaglandin analogs. [, ] Additionally, research in ewes evaluated its influence on uterine involution using ultrasonography. [, ]

Q8: What are the reported effects of this compound on uterine involution in ewes?

A9: Research indicates that this compound administration in ewes accelerates uterine involution compared to oxytocin and control groups. [, ] This effect was observed through ultrasonographic measurements of uterine horn diameter reduction and changes in blood flow parameters. [, ]

Q9: Is there any information available on the development of resistance to this compound?

A9: The provided research does not offer information on this compound resistance. Further studies are needed to explore the potential for resistance development with prolonged or repeated exposure.

Q10: What analytical methods have been employed to detect and quantify this compound?

A10: Various analytical techniques have been developed and utilized for this compound determination. These include:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with fluorescence detection, allows for sensitive and selective quantification of this compound in various matrices, including swine muscle, liver, and urine. [, , ]

- Gas-Liquid Chromatography (GLC): This technique has been used for quantitative determination of this compound in pharmaceutical formulations, demonstrating its applicability in pharmaceutical analysis. []

- Radioimmunoassay (RIA): This method, utilizing a tritiated this compound and a specific antiserum, enables sensitive detection of this compound residues in porcine urine. []

- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods offer rapid and cost-effective screening for this compound residues in porcine kidney, showcasing their potential for regulatory control purposes. []

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique enables simultaneous determination of this compound and other veterinary drugs, like tranquilizers, in various matrices, highlighting its utility in multi-residue analysis. [, ]

Q11: Is there any information about the environmental fate and potential ecotoxicological effects of this compound?

A11: The provided research primarily focuses on this compound's pharmacological properties and analytical methods for its detection. Information regarding its environmental impact and degradation pathways is limited within these studies. Further research is needed to assess its environmental fate and potential risks.

Q12: Are there any known drug-drug interactions associated with this compound?

A12: While specific drug-drug interactions are not extensively discussed in the provided research, its mechanism of action as a β-adrenergic receptor antagonist suggests potential interactions with drugs affecting the sympathetic nervous system or those metabolized by similar enzymatic pathways. Clinicians should exercise caution and consider potential interactions when co-administering this compound with other medications.

Q13: What is the historical context of this compound research?

A15: this compound, developed as a β-blocker, initially gained attention for its potential in treating cardiovascular conditions. [] Over time, research explored its applications in veterinary medicine, particularly for stress reduction in livestock and managing reproductive processes. [, , ] The evolution of analytical techniques enabled more sensitive and specific detection of this compound residues, contributing to its regulatory control in food production. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.